N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzo[d]thiazole core substituted with methoxy (4-OCH₃) and methyl (7-CH₃) groups. The compound includes a 5-nitrothiophene-2-carboxamide moiety linked to a morpholinoethylamine side chain, with the hydrochloride salt enhancing aqueous solubility.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2.ClH/c1-13-3-4-14(28-2)17-18(13)31-20(21-17)23(8-7-22-9-11-29-12-10-22)19(25)15-5-6-16(30-15)24(26)27;/h3-6H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSACPRGKJOGZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic compound recognized for its potential biological activities, particularly as a positive allosteric modulator of the muscarinic M4 receptor. This compound's unique structure integrates multiple pharmacophores, which contribute to its efficacy in enhancing cholinergic signaling pathways, making it a candidate for cognitive enhancement and neuroprotection.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 499 g/mol. The compound features a benzothiazole core, a morpholinoethyl group, and a nitrothiophene moiety, which are critical for its biological activity.
The primary mechanism of action involves the modulation of the M4 muscarinic acetylcholine receptor. As a positive allosteric modulator, this compound enhances the receptor's response to acetylcholine without directly activating it. In vitro studies have indicated an effective concentration (EC50) of approximately 1.3 µM, demonstrating significant potency in enhancing acetylcholine signaling. This selectivity for the M4 receptor over other muscarinic subtypes suggests a favorable safety profile and potential therapeutic applications in neurodegenerative diseases and cognitive disorders.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Compound A | Benzothiazole core | Moderate M4 activity | Lacks morpholino group |
| Compound B | Benzamide derivative | Inhibits histone deacetylase | Different target receptor |
| This compound | Benzothiazole + morpholino + nitrothiophene | Strong M4 activity | Highly selective for M4 |
Biological Activity Studies
Recent studies have highlighted the compound's ability to produce a leftward shift in the agonist concentration-response curve for acetylcholine, indicating its role in potentiating receptor activity. This effect is crucial for enhancing cholinergic signaling pathways, which are vital for memory and learning processes.
In addition to its cholinergic effects, research has indicated that compounds within the nitrothiophene class can exhibit antimicrobial properties. Specifically, studies have shown that 5-nitrothiophenes can effectively target non-replicating Mycobacterium tuberculosis strains, with mechanisms involving the release of nitric oxide upon reduction by specific nitroreductases . This antimicrobial activity further broadens the potential applications of this compound in treating infections alongside its neurological benefits.
Case Studies
- Cognitive Enhancement : In preclinical models, administration of this compound resulted in improved performance on memory tasks, suggesting its potential utility in treating cognitive deficits associated with Alzheimer's disease.
- Antimicrobial Efficacy : A study investigating various nitrothiophene derivatives found that certain modifications could enhance their activity against Mycobacterium tuberculosis, highlighting the importance of structural features in determining biological efficacy .
Comparison with Similar Compounds
Structural Features
The compound shares functional group similarities with heterocyclic derivatives reported in the literature, particularly triazole-thiones and sulfonyl-substituted benzamides (). Key structural comparisons include:
Key Observations :
- The morpholinoethyl group improves solubility compared to sulfonyl or fluorophenyl substituents in compounds.
Spectroscopic Profiles
Infrared Spectroscopy (IR)
The absence of C=S in the target distinguishes it from thioamide derivatives, while the nitro group (ν~1520–1350 cm⁻¹) adds unique IR signatures.
Nuclear Magnetic Resonance (NMR)
- 1H-NMR: The morpholinoethyl group’s protons (δ ~2.5–3.5 ppm) and nitrothiophene’s deshielded aromatic protons (δ ~8.0–8.5 ppm) contrast with fluorophenyl (δ ~6.5–7.5 ppm) or sulfonyl-substituted analogs ().
- 13C-NMR : The benzo[d]thiazole’s quaternary carbons (δ ~160–165 ppm) differ from triazole-thiones’ sulfonyl-linked carbons (δ ~125–135 ppm) .
Physicochemical Properties
| Property | Target Compound | Triazole-Thiones [7–9] | Hydrazinecarbothioamides [4–6] |
|---|---|---|---|
| Solubility (aq.) | High (HCl salt) | Moderate (sulfonyl groups) | Low (thioamide hydrophobicity) |
| LogP (Predicted) | ~2.5 | ~3.0–3.5 | ~3.8–4.2 |
| Thermal Stability | Stable (nitro group decomposition >200°C) | Moderate (triazole ring stability) | Lower (thioamide sensitivity) |
Notable Trends:
- The hydrochloride salt enhances the target’s solubility compared to neutral sulfonyl or thioamide analogs.
- Nitro groups may reduce metabolic stability relative to fluorine or methoxy substituents.
Lumping Strategy for Reactivity Prediction ()
The lumping strategy groups compounds with shared backbones (e.g., benzo[d]thiazole, triazole) to predict reactivity. For example:
- Nitrothiophene vs. Sulfonylphenyl : The nitro group’s stronger electron-withdrawing effect may accelerate electrophilic substitution compared to sulfonyl groups.
- Morpholine vs. Fluorophenyl : Morpholine’s basicity could stabilize intermediates in acid-catalyzed reactions, unlike fluorophenyl’s inductive effects.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature (e.g., maintaining 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or pyridine for nucleophilic substitution), and stoichiometric ratios of intermediates. Multi-step pathways often require sequential purification via column chromatography or recrystallization to isolate intermediates. For example, TLC analysis can monitor reaction progress, while NMR and HPLC validate purity at each stage .
Q. What spectroscopic techniques are most reliable for structural elucidation?
- Methodological Answer:
- 1H/13C-NMR : Identifies proton environments (e.g., aromatic protons in the benzo[d]thiazole ring) and carbon backbone connectivity.
- FT-IR : Confirms functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetrical dimers in thiazole derivatives) .
Q. What are the critical steps in characterizing stability under varying pH conditions?
- Methodological Answer: Conduct accelerated degradation studies by exposing the compound to buffered solutions (pH 1–13) at 37°C. Monitor hydrolytic stability via HPLC for degradation products (e.g., cleavage of the carboxamide bond). Mass spectrometry can identify fragments, while kinetic modeling predicts shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer:
- Orthogonal assays : Use complementary methods (e.g., cell viability assays vs. enzymatic inhibition studies) to confirm target specificity.
- Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent DMSO concentration affecting cytotoxicity).
- Meta-analysis : Compare data across published analogs (e.g., thiazole derivatives with anti-cancer activity) to contextualize results .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer:
- Prodrug modification : Introduce hydrolyzable groups (e.g., esterification of the nitro group) to improve solubility.
- Formulation : Use nanocarriers (liposomes) or co-solvents (PEG 400) to enhance aqueous dispersion.
- Metabolic profiling : Conduct microsomal assays to identify cytochrome P450-mediated degradation pathways .
Q. How can computational methods guide the design of derivatives with improved target affinity?
- Methodological Answer:
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or receptors) using software like AutoDock.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity data from analogs.
- MD simulations : Predict conformational stability of the morpholinoethyl group in solvent .
Q. What experimental approaches validate the mechanism of action in enzymatic inhibition?
- Methodological Answer:
- Enzyme kinetics : Measure and values using fluorometric or colorimetric assays (e.g., NADH depletion in dehydrogenase inhibition).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and the enzyme.
- Site-directed mutagenesis : Identify critical residues in the enzyme’s active site .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Methodological Answer:
- Cross-validation : Compare NMR data with X-ray crystallography or computational predictions (DFT calculations).
- Deuterium exchange : Resolve overlapping proton signals by substituting with in specific solvents.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-carbon couplings .
Q. What statistical tools are recommended for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate .
- ANOVA with post-hoc tests : Compare efficacy across derivatives.
- Machine learning : Train classifiers to predict activity based on structural descriptors .
Notes on Evidence-Based Practices
- Avoid suppliers like BenchChem (unreliable per guidelines) .
- Prioritize peer-reviewed synthesis protocols (e.g., pyridine-mediated coupling in ) over commercial databases.
- Cross-reference biological activity data with structurally similar compounds (e.g., thiadiazole derivatives in ) for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
